molecular formula C16H11F2NO2S B2650277 2,6-difluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide CAS No. 2034434-76-7

2,6-difluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide

Cat. No.: B2650277
CAS No.: 2034434-76-7
M. Wt: 319.33
InChI Key: NKADPRKAVVZJNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide is an organic compound that features a benzamide core substituted with difluoro groups at the 2 and 6 positions, and a thiophen-2-yl-furan-2-yl-methyl moiety attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The specific conditions, such as the choice of solvent, temperature, and reaction time, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the process. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

The specific reagents and conditions used for these reactions can vary. For example, oxidation reactions may be carried out in acidic or basic conditions, while reduction reactions typically require anhydrous conditions to prevent the reducing agent from reacting with water.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and the reagents used. For example, oxidation of the thiophene ring could lead to the formation of sulfoxides or sulfones, while reduction of the furan ring could lead to the formation of tetrahydrofuran derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a probe for studying biological processes, such as enzyme activity or protein-ligand interactions.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide will depend on its specific application. For example, if it is being investigated as a therapeutic agent, its mechanism of action may involve binding to a specific molecular target, such as an enzyme or receptor, and modulating its activity. The specific pathways involved will depend on the nature of the target and the biological context in which the compound is being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,6-difluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide include other benzamide derivatives with different substituents on the benzene ring or different heterocyclic moieties attached to the nitrogen atom. Examples include:

  • 2,6-difluoro-N-(furan-2-ylmethyl)benzamide
  • 2,6-difluoro-N-(thiophen-2-ylmethyl)benzamide
  • 2,6-difluoro-N-(pyridin-2-ylmethyl)benzamide

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which can confer unique chemical and biological properties. For example, the presence of both thiophene and furan rings may enhance its ability to interact with biological targets or improve its solubility in certain solvents.

Properties

IUPAC Name

2,6-difluoro-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2NO2S/c17-11-3-1-4-12(18)15(11)16(20)19-9-10-6-7-13(21-10)14-5-2-8-22-14/h1-8H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKADPRKAVVZJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC2=CC=C(O2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.